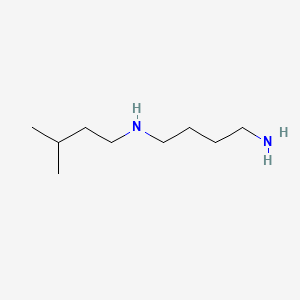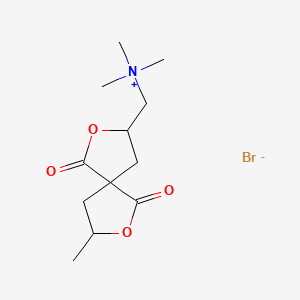
nickel;yttrium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel-yttrium compounds are a class of intermetallic compounds that combine the properties of both nickel and yttrium. These compounds are known for their unique catalytic, magnetic, and structural properties, making them valuable in various scientific and industrial applications. Nickel, a transition metal, is known for its high thermal and electrical conductivity, while yttrium, a rare earth element, is recognized for its ability to improve the mechanical properties and oxidation resistance of alloys.
准备方法
Synthetic Routes and Reaction Conditions
Nickel-yttrium compounds can be synthesized through various methods, including:
Hydrothermal Synthesis: This method involves the reaction of nickel and yttrium precursors in an aqueous solution at high temperatures and pressures.
Sol-Gel Method: This technique involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.
Electrochemical Synthesis: This method involves the reduction of yttrium ions on a nickel substrate in a molten salt medium.
Industrial Production Methods
In industrial settings, nickel-yttrium compounds are often produced using high-temperature solid-state reactions. This involves mixing nickel and yttrium powders, pressing them into pellets, and then heating them in a controlled atmosphere to form the desired intermetallic compound. The process parameters, such as temperature and time, are optimized to achieve high purity and uniformity.
化学反应分析
Types of Reactions
Nickel-yttrium compounds undergo various chemical reactions, including:
Reduction: Nickel-yttrium compounds can be reduced to their metallic forms using hydrogen or other reducing agents.
Substitution: These compounds can undergo substitution reactions where one element is replaced by another, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Commonly performed using hydrogen gas at high temperatures.
Substitution: Often involves the use of molten salts or other reactive media to facilitate the exchange of elements.
Major Products Formed
Oxidation: Nickel oxide (NiO) and yttrium oxide (Y₂O₃).
Reduction: Metallic nickel and yttrium.
Substitution: Various intermetallic compounds with altered compositions and properties.
科学研究应用
Nickel-yttrium compounds have a wide range of applications in scientific research, including:
Magnetic Materials: Due to their unique magnetic properties, nickel-yttrium compounds are studied for use in magnetic storage devices and other electronic applications.
Biomedical Applications: Yttrium oxide nanoparticles, combined with nickel, are explored for their potential in cancer therapy, bioimaging, and biosensing.
High-Temperature Alloys: Nickel-yttrium alloys are used in high-temperature applications, such as in aerospace and power generation, due to their excellent oxidation resistance and mechanical properties.
作用机制
The mechanism by which nickel-yttrium compounds exert their effects is largely dependent on their structure and composition. For example, in catalytic applications, the high surface area and dispersion of nickel nanoparticles on yttrium oxide supports enhance the catalytic activity by providing more active sites for the reaction . In high-temperature alloys, the addition of yttrium improves the oxidation resistance by promoting the formation of a stable oxide layer that protects the underlying metal .
相似化合物的比较
Nickel-yttrium compounds can be compared with other similar intermetallic compounds, such as:
Nickel-Aluminum Compounds: These compounds are also used in high-temperature applications but may not offer the same level of oxidation resistance as nickel-yttrium compounds.
Nickel-Cobalt Compounds: Known for their magnetic properties, these compounds are used in electronic applications but may not have the same catalytic efficiency as nickel-yttrium compounds.
Yttrium-Aluminum Compounds: These compounds are used in optical and laser applications but may not provide the same mechanical strength as nickel-yttrium compounds.
属性
CAS 编号 |
12035-61-9 |
|---|---|
分子式 |
NiY |
分子量 |
147.599 g/mol |
IUPAC 名称 |
nickel;yttrium |
InChI |
InChI=1S/Ni.Y |
InChI 键 |
IKBUJAGPKSFLPB-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Y] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)













